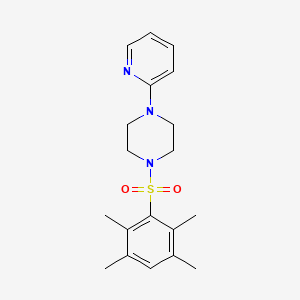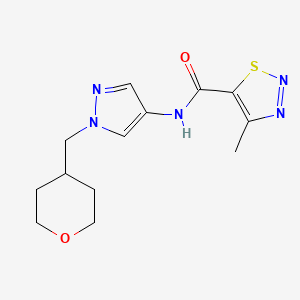
4-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiadiazole ring, and a tetrahydropyran ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the arrangement and type of functional groups in the compound .Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
Compounds with a structural similarity to the specified chemical have been studied for their ability to inhibit photosynthetic electron transport. Research indicates that certain pyrazole derivatives exhibit inhibitory properties at the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. These findings suggest potential applications in the development of new herbicides targeting photosynthesis in plants. The structure-activity relationship analysis further enhances our understanding of the electrostatic properties critical for inhibitory potential (Vicentini et al., 2005).
Antimycobacterial Activity
Another research application involves the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including pyrazole derivatives, for antimycobacterial activity. These compounds have been tested against Mycobacterium tuberculosis, showing varying degrees of potency compared to the standard drug pyrazinamide. The modification of these compounds to improve cellular permeability presents a promising avenue for the development of novel antimycobacterial agents (Gezginci et al., 1998).
Synthesis and Characterization of Thiadiazole Derivatives
The synthesis of new thiadiazole derivatives bearing a pyrazole moiety has been documented, highlighting the structural diversity achievable with these compounds. These derivatives have been characterized through various analytical methods, including elemental analysis and NMR spectroscopy. Such research underscores the versatility of thiadiazole and pyrazole derivatives in chemical synthesis, potentially leading to new materials with varied applications (Saçmacı et al., 2017).
Anti-inflammatory and Antitumor Activities
Research into 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nuclei has shown significant anti-inflammatory activity, with some compounds outperforming the standard drug indomethacin in tests. Additionally, certain derivatives have been synthesized for their potential antitumor activity, focusing on the development of compounds like temozolomide. This area of research offers promising avenues for the discovery of new therapeutic agents with anti-inflammatory and antitumor properties (Maddila et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of drugs .
Mode of Action
It is likely that it interacts with its target(s) by binding to specific sites, thereby modulating the function of the target . This can result in changes in cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
The downstream effects of these changes would depend on the specific pathway and target involved .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target(s) . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-12(21-17-16-9)13(19)15-11-6-14-18(8-11)7-10-2-4-20-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLHUWGNJWRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)


![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)
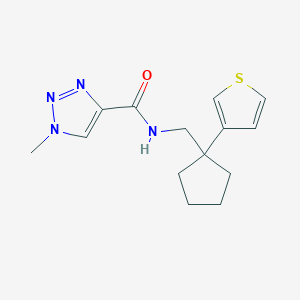

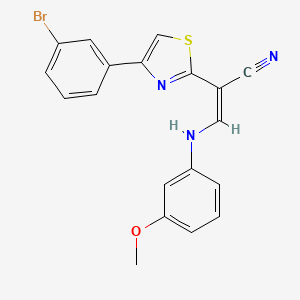


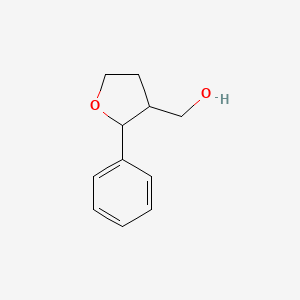
![ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate](/img/structure/B2756437.png)
